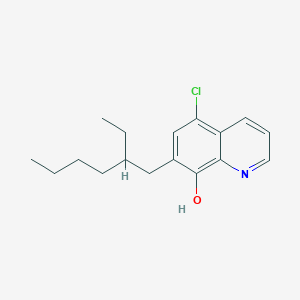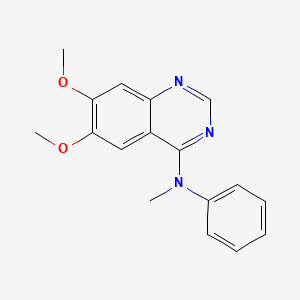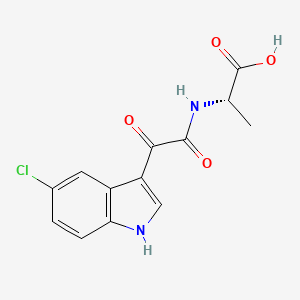
5-Chloro-7-(2-ethylhexyl)quinolin-8-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-7-(2-ethylhexyl)quinolin-8-OL is a derivative of quinolin-8-ol, a compound known for its diverse biological activities. This compound is characterized by the presence of a chlorine atom at the 5th position and a 2-ethylhexyl group at the 7th position on the quinoline ring. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the alkylation step may involve the use of alkyl halides under basic conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that large-scale synthesis would follow similar steps as the laboratory synthesis, with optimizations for yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
5-Chloro-7-(2-ethylhexyl)quinolin-8-OL can undergo various chemical reactions, including:
Oxidation: The hydroxyl group at the 8th position can be oxidized to form quinone derivatives.
Reduction: The quinoline ring can be reduced under specific conditions to form dihydroquinoline derivatives.
Substitution: The chlorine atom at the 5th position can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chlorine atom.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
5-Chloro-7-(2-ethylhexyl)quinolin-8-OL has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry due to its ability to chelate metal ions.
Biology: Investigated for its antimicrobial properties, including antibacterial and antifungal activities.
Industry: Utilized in the formulation of various industrial products, including coatings and preservatives.
Mecanismo De Acción
The mechanism of action of 5-Chloro-7-(2-ethylhexyl)quinolin-8-OL involves its ability to chelate metal ions, which can disrupt essential biological processes in microorganisms. This chelation can inhibit the activity of metalloenzymes, leading to antimicrobial effects. Additionally, its interaction with metal ions can modulate oxidative stress pathways, which is relevant in neurodegenerative diseases.
Comparación Con Compuestos Similares
Similar Compounds
5-Chloro-7-iodoquinolin-8-ol: Known for its antibacterial and antifungal properties.
5,7-Dichloro-8-quinolinol: Another derivative with similar antimicrobial activities.
Uniqueness
5-Chloro-7-(2-ethylhexyl)quinolin-8-OL is unique due to the presence of the 2-ethylhexyl group, which can enhance its lipophilicity and potentially improve its bioavailability and efficacy in biological systems.
Propiedades
Número CAS |
139036-07-0 |
|---|---|
Fórmula molecular |
C17H22ClNO |
Peso molecular |
291.8 g/mol |
Nombre IUPAC |
5-chloro-7-(2-ethylhexyl)quinolin-8-ol |
InChI |
InChI=1S/C17H22ClNO/c1-3-5-7-12(4-2)10-13-11-15(18)14-8-6-9-19-16(14)17(13)20/h6,8-9,11-12,20H,3-5,7,10H2,1-2H3 |
Clave InChI |
GAECVJOJPDIDDC-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(CC)CC1=CC(=C2C=CC=NC2=C1O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-Chloro-2-(2,4-dimethoxyphenyl)-1H-imidazo[4,5-c]pyridine](/img/structure/B11839156.png)
![N-(7-Chloro-2-methylthiazolo[5,4-d]pyrimidin-5-yl)pivalamide](/img/structure/B11839160.png)









![8-Bromo-2-(4-fluorophenyl)imidazo[1,2-a]pyridine](/img/structure/B11839231.png)
